4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a tetrahydrophthalazinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the azepane ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction using reagents such as sulfonyl chlorides.
Formation of the tetrahydrophthalazinone core: This step involves the cyclization of an appropriate precursor to form the tetrahydrophthalazinone core.
Coupling of the azepane and tetrahydrophthalazinone units: The final step involves coupling the azepane and tetrahydrophthalazinone units through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can be compared with other similar compounds, such as:
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide: This compound features a similar azepane and sulfonyl group but differs in the core structure, which includes a thiazole ring.
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-4-ylmethyl)benzamide: This compound also contains an azepane and sulfonyl group but has a different substitution pattern on the benzamide core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H33N3O3S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C24H33N3O3S/c1-3-18-13-14-19(17-22(18)31(29,30)26-15-9-5-6-10-16-26)23-20-11-7-8-12-21(20)24(28)27(4-2)25-23/h13-14,17H,3-12,15-16H2,1-2H3 |
InChI Key |
ZNMSTXYLBXDLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.